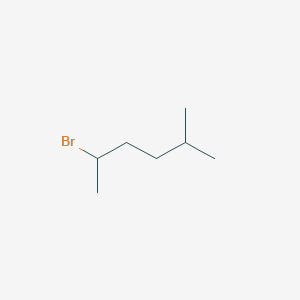![molecular formula C9H12BClO4 B2366010 [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid CAS No. 2096335-62-3](/img/structure/B2366010.png)
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096335-62-3 . It has a molecular weight of 230.46 . The IUPAC name for this compound is 3-chloro-5-(2-methoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClO4/c1-14-2-3-15-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they can undergo 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, and they can participate in cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
- Significance : These reactions are valuable for constructing complex organic molecules and drug candidates .
- Significance : Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, widely used in medicinal chemistry and materials science .
- Significance : These reactions enable the construction of cyclic amines, which are essential in drug discovery and natural product synthesis .
- Significance : These transformations allow for the efficient synthesis of arylated compounds, including pharmaceutical intermediates .
- Significance : These dyes exhibit receptor-like properties and find applications in fluorescence imaging and sensing .
Conjugate Addition Reactions
Suzuki-Miyaura Coupling
Rhodium-Catalyzed Amination
Palladium-Catalyzed Arylation
Functional Dye Synthesis
Dynamic Click Chemistry
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the success of this reaction in organic synthesis .
Action Environment
The action of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of environments.
Propiedades
IUPAC Name |
[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJVOYCEWLSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
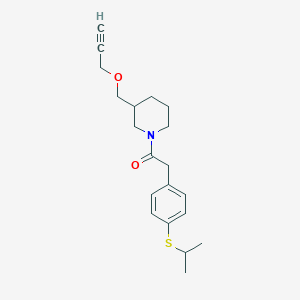
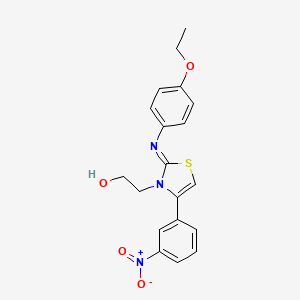
![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)
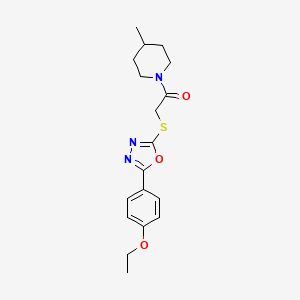


![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)
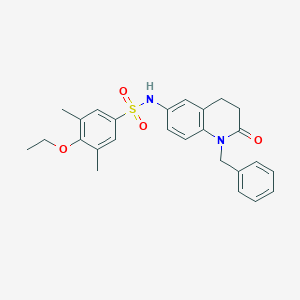
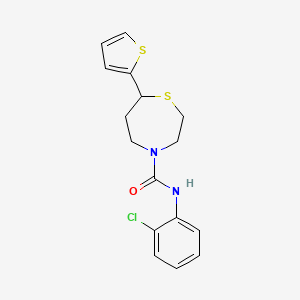
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
